1,2,4,5-Tetrazine-3,6-dicarboxylic acid

説明

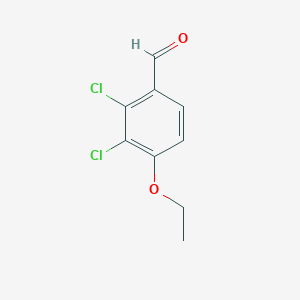

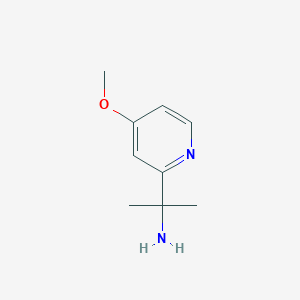

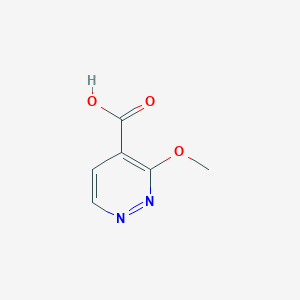

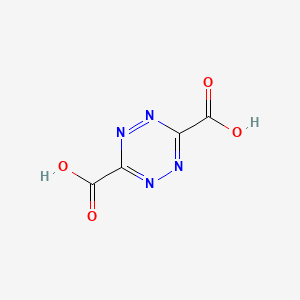

1,2,4,5-Tetrazine-3,6-dicarboxylic acid is a chemical compound with the molecular formula C4H2N4O4 . It has an average mass of 170.083 Da and a monoisotopic mass of 170.007599 Da .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step involves the preparation of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. This is followed by the conversion of the disodium salt to dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. The final step involves the esterification of the dihydro acid to form the dimethyl ester .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrazine ring, which is a six-membered ring with four nitrogen atoms and two carbon atoms. The 3 and 6 positions of the ring are substituted with carboxylic acid groups .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be used in the synthesis of N-substituted dibenzoazepine-pyridazine derivatives via Diels-Alder reaction of dibenzoazepines with tetrazines . It can also be incorporated into the chemically stable UiO-66 structure by a postsynthetic linker exchange reaction to create an optical sensor material for the detection of oxidative agents .Physical and Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm3. It has a boiling point of 625.7±38.0 °C at 760 mmHg. The exact mass is 170.007599 and the molecular formula is C4H2N4O4 .科学的研究の応用

Synthesis of Esters and Amides : These compounds have been synthesized and characterized, but showed poor inhibitory activities against cancer cell lines (Zhang et al., 2009).

Characterization of Dialkyl Esters : A series of dialkyl esters of 1,2,4,5-tetrazine-3,6-dicarboxylic acid have been synthesized and characterized (Frebort et al., 2008).

Coordination Chemistry : These derivatives exhibit unique coordination chemistry, characterized by electron and charge transfer phenomena, and are used in supramolecular materials (Kaim, 2002).

Biochemical Properties : Investigated for antibacterial, antioxidant, and anticorrosion characteristics, particularly in sol-gel coatings on SS316L steel (Jaiswal et al., 2013).

Bioorthogonal Coupling Agents : Utilized in bioorthogonal coupling, intracellular small molecule imaging, and genetically targeted protein tagging, among other applications (Yang et al., 2012).

Optical Sensor for Oxidizing Gases : Used in the creation of an optical sensor material for the detection of oxidative agents such as nitrous gases (Nickerl et al., 2015).

Corrosion Inhibition : Demonstrated inhibition effect on the corrosion of mild steel in acidic media (Elkadi et al., 2000).

Chemical Biology Tools : Used in the synthesis of challenging substrates like asymmetrically disubstituted alkyltetrazines (Ros et al., 2020).

Energetic Materials : Investigated as potential components for energetic materials (Chavez et al., 2017).

Photo- and Electroactive Materials : Used in the synthesis and application for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2021).

特性

IUPAC Name |

1,2,4,5-tetrazine-3,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOPFPWGMCWLBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。